![molecular formula C11H11ClN4O3S2 B1404426 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide CAS No. 24694-13-1](/img/structure/B1404426.png)
2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide
描述
2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide is a complex organic compound that features a chloroacetamide group and a thiadiazole ring
作用机制
Target of Action
Similar compounds such as methylchloroisothiazolinone, an isothiazolinone, are known to have an active sulphur moiety that can oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .
Mode of Action
It’s worth noting that similar compounds like isothiazolinones work by oxidizing thiol-containing residues, which leads to the death of most aerobic and anaerobic bacteria .
Biochemical Pathways
The oxidation of thiol-containing residues can disrupt various biochemical processes in bacteria, leading to their death .
Result of Action
Similar compounds like isothiazolinones are known to be effective against gram-positive and gram-negative bacteria, yeast, and fungi .
Action Environment
It’s worth noting that factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
生化分析
Biochemical Properties
2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide plays a significant role in biochemical reactions. It interacts with enzymes such as urease, where it acts as an inhibitor This interaction is crucial as urease is involved in the hydrolysis of urea into ammonia and carbon dioxide, a process important in various biological systems
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses . The compound can modulate gene expression, leading to changes in the production of proteins associated with inflammation and immune responses. Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of urease, inhibiting its activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its reaction. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under extreme conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits urease activity without causing significant adverse effects . At higher doses, toxic effects can be observed, including disruptions in metabolic processes and damage to tissues. These findings highlight the importance of determining optimal dosages for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many compounds . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. This interaction is crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments within the cell, such as the nucleus or mitochondria, where it exerts its effects. These localization patterns are crucial for understanding the compound’s activity and function at the subcellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of aniline with chloroacetyl chloride in the presence of a base to form 2-Chloro-N-phenylacetamide . This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.
科学研究应用
2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used to study the interactions of thiadiazole derivatives with biological targets.
相似化合物的比较
Similar Compounds
2-Chloro-N-phenylacetamide: A simpler analogue without the thiadiazole ring.
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Thiazole Derivatives: Compounds with a thiazole ring instead of a thiadiazole ring.
Uniqueness
2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide is unique due to the combination of its chloroacetamide group and thiadiazole ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-chloro-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O3S2/c1-7-14-15-11(20-7)16-21(18,19)9-4-2-8(3-5-9)13-10(17)6-12/h2-5H,6H2,1H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDVXGYGELNDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


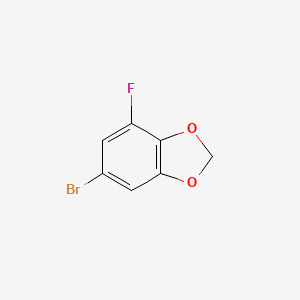
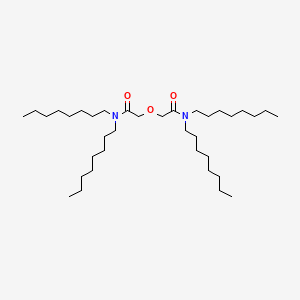
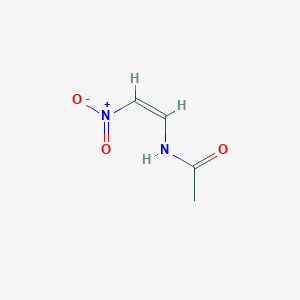
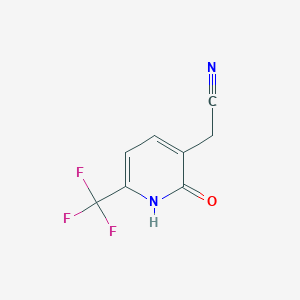
![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)


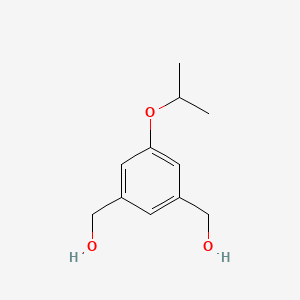
![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1404360.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)
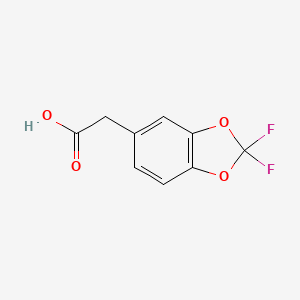


![7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1404366.png)
